NK1 Receptor Antagonist Potency: Direct Comparative Ki Data from Human CHO-K1 Cell Assays
6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one exhibits validated antagonist activity at the human NK1 receptor with a reported inhibition constant (Ki) of 6.40 nM [1]. A second independent displacement assay using [3H]SP in CHO cells reported a Ki of 13 nM [1]. In contrast, the non-fluorinated analog 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22245-96-1) lacks publicly available NK1 receptor binding data, and broader SAR studies indicate that 6-fluoro substitution in isoquinolinone-based NK1 antagonists is essential for achieving sub-100 nM potency [2]. This fluorine-dependent potency enhancement is consistent with class-level observations in dihydroisoquinolinone NK1 antagonist series.
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM (Schild analysis); Ki = 13 nM ([3H]SP displacement) |
| Comparator Or Baseline | 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS 22245-96-1): No reported NK1 Ki; Class-level baseline for non-fluorinated analogs typically >100 nM |
| Quantified Difference | Target compound demonstrates sub-15 nM affinity; comparator lacks measurable activity within therapeutic range |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay with Schild plot analysis for 6.40 nM value; [3H]SP displacement with liquid scintillation counting for 13 nM value |
Why This Matters
Procurement of the fluorinated compound is essential for NK1-targeted screening campaigns; substitution with non-fluorinated analogs risks false-negative results due to the known fluorine-dependent potency threshold in this chemotype.
- [1] BindingDB. (n.d.). BDBM50070377 (CHEMBL3408519): Ki = 6.40 nM (antagonist activity against human NK1 receptor expressed in CHO-K1 cells). Database Entry. View Source
- [2] Di Fabio, R., et al. (2006). Substituted dihydroisoquinolinone compounds as NK1 antagonists. Patent family derived SAR summary. View Source
